molecular formula C7H14Cl2O2 B14606447 1-Chloro-3-(4-chlorobutoxy)propan-2-OL CAS No. 60767-71-7

1-Chloro-3-(4-chlorobutoxy)propan-2-OL

Katalognummer: B14606447
CAS-Nummer: 60767-71-7
Molekulargewicht: 201.09 g/mol
InChI-Schlüssel: ZPAKEEZOKDAIJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-(4-chlorobutoxy)propan-2-OL is an organic compound with the molecular formula C7H14Cl2O2. It is a chlorinated alcohol derivative that finds applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(4-chlorobutoxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with 4-chlorobutanol in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-(4-chlorobutoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-(4-chlorobutoxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-(4-chlorobutoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-3-(4-methoxybutoxy)propan-2-OL
  • 1-Chloro-3-(4-ethoxybutoxy)propan-2-OL
  • 1-Chloro-3-(4-butoxybutoxy)propan-2-OL

Uniqueness

1-Chloro-3-(4-chlorobutoxy)propan-2-OL is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.

Eigenschaften

CAS-Nummer

60767-71-7

Molekularformel

C7H14Cl2O2

Molekulargewicht

201.09 g/mol

IUPAC-Name

1-chloro-3-(4-chlorobutoxy)propan-2-ol

InChI

InChI=1S/C7H14Cl2O2/c8-3-1-2-4-11-6-7(10)5-9/h7,10H,1-6H2

InChI-Schlüssel

ZPAKEEZOKDAIJB-UHFFFAOYSA-N

Kanonische SMILES

C(CCCl)COCC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.